molecular formula C10H8ClN5O3S2 B2575252 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2034546-69-3

5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2575252
CAS No.: 2034546-69-3
M. Wt: 345.78
InChI Key: VZEPZXDFTJHGJB-UHFFFAOYSA-N
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Description

5-Chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse applications in various fields such as medicine, agriculture, and materials science. The presence of multiple functional groups, including chloro, hydroxy, and triazolo moieties, makes this compound particularly interesting for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the core triazolo[4,3-a]pyrazin-3-yl moiety. One common approach is the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This method involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to achieve the desired cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial to achieving high yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups are introduced.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical studies to understand enzyme mechanisms or as a potential inhibitor in drug discovery research.

Medicine: Due to its structural similarity to known bioactive compounds, 5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide may have potential medicinal properties. It could be explored for its antimicrobial, anti-inflammatory, or anticancer activities.

Industry: In the materials science industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Comparison with Similar Compounds

  • Thiophene-2-sulfonamide derivatives: These compounds share the thiophene-2-sulfonamide moiety but differ in their substituents.

  • Triazolo[4,3-a]pyrazin-3-yl derivatives: These compounds have the triazolo[4,3-a]pyrazin-3-yl core but vary in their functional groups.

Uniqueness: 5-Chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-sulfonamide stands out due to its specific combination of chloro, hydroxy, and triazolo groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-chloro-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5O3S2/c11-6-1-2-8(20-6)21(18,19)13-5-7-14-15-9-10(17)12-3-4-16(7)9/h1-4,13H,5H2,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEPZXDFTJHGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)N1)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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